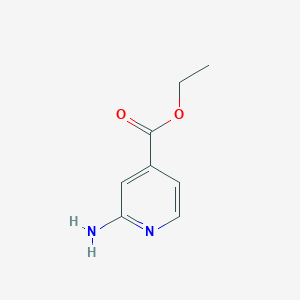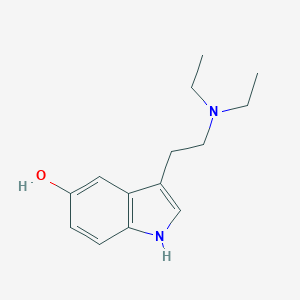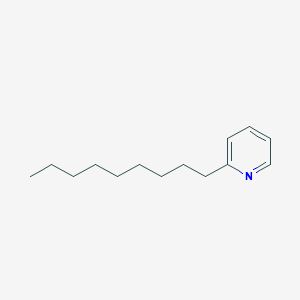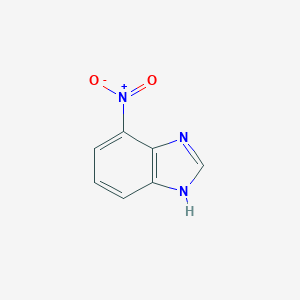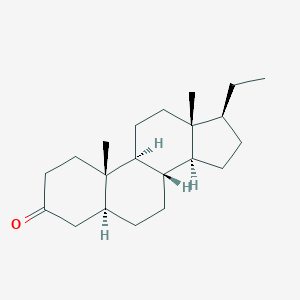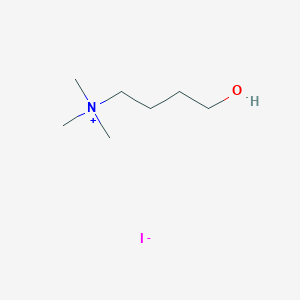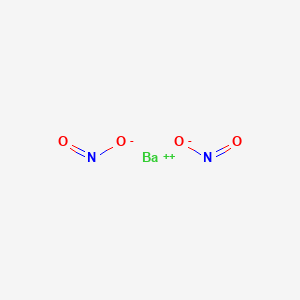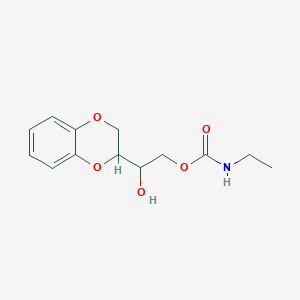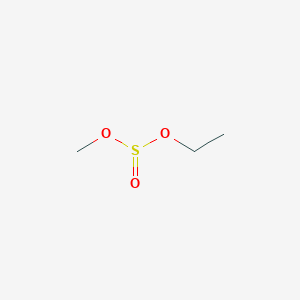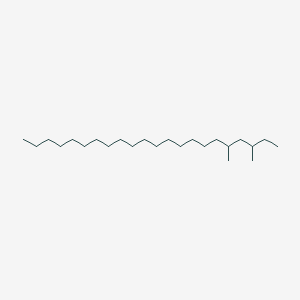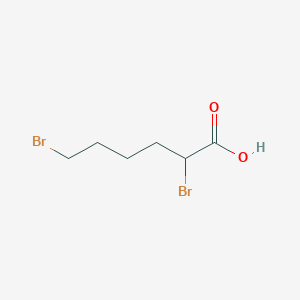
Magnesium boride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium boride (MgB2) is a binary compound that has gained significant attention in the field of materials science due to its superconducting properties. It is a type-II superconductor that exhibits zero electrical resistance at temperatures up to 39K. The discovery of its superconducting properties has led to extensive research on its synthesis, properties, and potential applications.
Mécanisme D'action
The superconductivity of magnesium boride is due to its unique crystal structure, which consists of alternating layers of magnesium and boron atoms. When cooled below its critical temperature, the electrons in the material form Cooper pairs, which can move through the material without resistance. The exact mechanism of its catalytic properties is not well understood, but it is believed to involve the interaction of the material with the reactants.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of magnesium boride. However, it has been shown to be non-toxic and biocompatible, making it a potential material for use in biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using magnesium boride in lab experiments is its superconducting properties, which allow for the study of high-temperature superconductivity. Additionally, its catalytic properties make it a promising material for use in various reactions. However, its synthesis can be challenging, and it is not widely available, which can limit its use in experiments.
Orientations Futures
There are numerous future directions for research on magnesium boride. One area of focus is the development of new synthesis methods that are more efficient and scalable. Additionally, there is ongoing research on the use of magnesium boride in various applications, including superconductivity, catalysis, and hydrogen storage. Further studies are also needed to understand the mechanism of its catalytic properties and its potential use in biomedical applications.
Méthodes De Synthèse
Magnesium boride can be synthesized through various methods, including solid-state reaction, chemical vapor deposition, and solution-based methods. The solid-state reaction method involves the direct reaction of magnesium and boron in a vacuum or inert atmosphere. Chemical vapor deposition involves the use of a gaseous precursor to deposit a thin film of magnesium boride on a substrate. Solution-based methods involve the use of a precursor solution to deposit magnesium boride on a substrate.
Applications De Recherche Scientifique
Magnesium boride has numerous potential applications in various fields, including superconductivity, catalysis, and hydrogen storage. Its superconducting properties make it a promising material for use in high-temperature superconductors. It has also been studied as a catalyst for various reactions, including the reduction of nitroarenes and the dehydrogenation of ammonia borane. Additionally, magnesium boride has been studied as a potential material for hydrogen storage due to its high hydrogen storage capacity.
Propriétés
Numéro CAS |
12795-15-2 |
|---|---|
Nom du produit |
Magnesium boride |
Formule moléculaire |
BMg |
Poids moléculaire |
35.12 g/mol |
Nom IUPAC |
boron;magnesium |
InChI |
InChI=1S/B.Mg |
Clé InChI |
QYHKLBKLFBZGAI-UHFFFAOYSA-N |
SMILES |
[B].[Mg] |
SMILES canonique |
[B].[Mg] |
Synonymes |
magnesium boride magnesium boride (MgB12) magnesium boride (MgB2) magnesium diboride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



